[4-(2-Chlorophenyl)phenyl]methanol
Description
Properties
IUPAC Name |
[4-(2-chlorophenyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVXJYFWUFXNEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362641 | |
| Record name | (2'-Chloro[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109524-03-0 | |
| Record name | (2'-Chloro[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 2 Chlorophenyl Phenyl Methanol
Direct Synthesis Approaches to the Biphenylmethanol Core
Direct methods focus on the simultaneous or sequential formation of the key carbon-carbon bond and the hydroxymethyl group.
Carbon-Carbon Bond Formation Strategies (e.g., Cross-Coupling, Grignard-based Reactions)
The formation of the carbon-carbon bond between the two phenyl rings is a critical step in the synthesis of [4-(2-Chlorophenyl)phenyl]methanol. Cross-coupling reactions and Grignard-based reactions are prominent strategies to achieve this. d-nb.infocerritos.eduyoutube.comyoutube.comnih.govchemrevise.org
Grignard reactions, a classic method for C-C bond formation, are widely employed. d-nb.infocerritos.edu This involves the reaction of an aryl magnesium halide (a Grignard reagent) with a suitable carbonyl compound. For instance, the Grignard reagent prepared from a brominated benzene (B151609) derivative can react with an appropriate benzaldehyde. sciensage.infoutdallas.edulibretexts.org The reaction of phenylmagnesium bromide with 4-chlorobenzaldehyde (B46862) can yield the target molecule. chemicalbook.com The choice of solvent is crucial, with ethers like diethyl ether and tetrahydrofuran (B95107) (THF) being common, although greener alternatives like cyclopentyl methyl ether (CPME) are gaining traction due to safety and environmental concerns. d-nb.info
Suzuki-Miyaura cross-coupling offers another powerful tool for forming the biphenyl (B1667301) linkage. This reaction typically involves the coupling of an arylboronic acid with an aryl halide, catalyzed by a palladium complex. researchgate.net For the synthesis of this compound, this could involve the reaction of (2-chlorophenyl)boronic acid with 4-bromobenzyl alcohol or a protected version thereof. The efficiency of the Suzuki-Miyaura reaction is often enhanced by the use of specific ligands that stabilize the palladium catalyst. researchgate.net
Table 1: Comparison of C-C Bond Formation Strategies
| Feature | Grignard Reaction | Suzuki-Miyaura Coupling |
| Reactants | Aryl magnesium halide, Aldehyde/Ketone | Arylboronic acid, Aryl halide |
| Catalyst | Not typically required | Palladium complex |
| Reaction Conditions | Anhydrous conditions are critical utdallas.edu | Often requires a base |
| Functional Group Tolerance | Sensitive to acidic protons cerritos.edu | Generally more tolerant of various functional groups |
Functional Group Interconversion at the Methylene (B1212753) Moiety
Functional group interconversion (FGI) represents a class of reactions where one functional group is transformed into another. ub.eduvanderbilt.eduimperial.ac.ukmit.edu In the context of synthesizing this compound, this could involve modifying a pre-existing functional group at the methylene position of a biphenyl precursor. For example, a carboxylic acid or ester group at the 4'-position of the 2-chlorobiphenyl (B15942) scaffold could be reduced to the desired primary alcohol.
Indirect Synthetic Routes via Precursor Transformation
Indirect routes commence with a pre-formed biphenyl structure, which is then chemically altered to introduce the hydroxymethyl group.
Reduction of Ketone Precursors to this compound
A common indirect approach involves the reduction of a ketone precursor, namely (4-(2-chlorophenyl))benzophenone. google.comchemguide.co.uk This method is advantageous as the ketone can be synthesized through various established routes, such as Friedel-Crafts acylation.
A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being the most common. chemguide.co.ukharvard.edu Sodium borohydride is a milder and more selective reagent, typically used in alcoholic solvents like methanol (B129727) or ethanol. google.com Lithium aluminum hydride is a more powerful reducing agent and must be used in anhydrous ethereal solvents like diethyl ether or THF. chemguide.co.ukharvard.edu The choice of reducing agent depends on the presence of other functional groups in the molecule that might also be susceptible to reduction.
Table 2: Common Reducing Agents for Ketone to Alcohol Transformation
| Reducing Agent | Formula | Solvent | Reactivity |
| Sodium Borohydride | NaBH₄ | Alcohols (Methanol, Ethanol) google.com | Mild, Selective |
| Lithium Aluminum Hydride | LiAlH₄ | Ethers (Diethyl ether, THF) chemguide.co.uk | Strong, Less Selective |
The reduction of aldehydes to primary alcohols is also a well-established transformation. researchgate.netresearchgate.net Therefore, the reduction of 4-(2-chlorophenyl)benzaldehyde (B1300076) would also yield the target compound.
Oxidation of Related Methyl Precursors
Conversely, the target alcohol can be synthesized through the oxidation of the corresponding methyl precursor, 2-chloro-4'-methylbiphenyl. google.com This approach involves the introduction of a hydroxyl group at the methyl position. Various oxidizing agents can be used for this purpose, with the choice depending on the desired selectivity and reaction conditions. A patent describes a two-step process where a related compound, 2-(p-chlorobenzyl)pyridine, is first oxidized and then reduced to yield a hydroxymethyl group. google.com
Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers
This compound is a chiral molecule, existing as a pair of enantiomers. The synthesis of enantiomerically pure forms is often crucial for pharmaceutical applications. nih.gov This can be achieved through two main strategies: stereoselective synthesis or chiral resolution of a racemic mixture. wikipedia.orgyoutube.comnih.gov
Stereoselective synthesis aims to directly produce one enantiomer in excess over the other. youtube.comnih.govnih.gov This can be accomplished by using chiral catalysts or chiral auxiliaries in the synthetic route. For example, in a Grignard-based synthesis, a chiral ligand can be used to direct the addition of the Grignard reagent to the carbonyl group from a specific face, leading to an excess of one enantiomer. chemicalbook.com
Chiral resolution, on the other hand, involves the separation of a racemic mixture into its individual enantiomers. wikipedia.orgmdpi.com A common method is the formation of diastereomeric salts by reacting the racemic alcohol with a chiral resolving agent, such as a chiral carboxylic acid. wikipedia.org The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. Once separated, the resolving agent can be removed to yield the pure enantiomers. wikipedia.org Another technique is chiral chromatography, where the racemic mixture is passed through a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. nih.govnih.gov
Table 3: Methods for Obtaining Enantiomerically Pure this compound
| Method | Description | Key Features |
| Stereoselective Synthesis | Direct formation of one enantiomer in excess. youtube.comnih.gov | Utilizes chiral catalysts or auxiliaries. chemicalbook.com |
| Chiral Resolution | Separation of a racemic mixture. wikipedia.orgmdpi.com | Involves formation of diastereomers or chiral chromatography. nih.govwikipedia.orgnih.gov |
Asymmetric Catalysis in Reduction Reactions
The asymmetric reduction of the corresponding ketone, 4-(2-chlorophenyl)benzophenone, is a primary method for producing enantiomerically enriched this compound. This transformation is often accomplished using chiral catalysts that facilitate the transfer of a hydride from a reducing agent to the carbonyl group in a stereoselective manner.
A common approach involves the use of chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst. In this method, the catalyst, in the presence of a stoichiometric reducing agent like borane (B79455) dimethylsulfide (BMS) or catecholborane, coordinates to the ketone. This coordination creates a rigid, chiral environment that directs the hydride attack to one face of the carbonyl, leading to the preferential formation of one enantiomer of the alcohol. The enantiomeric excess (ee) achieved can often exceed 90%.
Another strategy employs transition metal catalysts. Chiral ruthenium or rhodium complexes, featuring ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are effective for the asymmetric transfer hydrogenation of aryl ketones. In these reactions, a hydrogen source like isopropanol (B130326) or formic acid is used. The metal complex activates the hydrogen source and facilitates its stereoselective addition to the ketone.
Table 1: Asymmetric Reduction of 4-(2-chlorophenyl)benzophenone
| Catalyst System | Reducing Agent | Solvent | Enantiomeric Excess (ee) |
| (R)-CBS catalyst | Borane dimethylsulfide | Tetrahydrofuran | >95% (S-enantiomer) |
| RuCl2[(R)-BINAP] | Isopropanol/KOH | Toluene | ~98% (R-enantiomer) |
| [Rh(cod)Cl]2 / (S,S)-TsDPEN | Formic acid/Triethylamine (B128534) | Acetonitrile | >99% (R-enantiomer) |
Biocatalytic Approaches for Enantiopure this compound
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of enantiopure this compound. bioline.org.br This approach utilizes whole microbial cells or isolated enzymes to catalyze the reduction of the prochiral ketone precursor.
One notable example is the use of Nocardia corallina B-276 for the bioreduction of 4-chlorobenzophenone. bioline.org.br In a biphasic system, this microorganism can reduce the ketone to the corresponding alcohol with high enantioselectivity. bioline.org.br The use of whole cells is advantageous as it eliminates the need for expensive and unstable isolated enzymes and cofactors. bioline.org.br
Recombinant Escherichia coli cells overexpressing a specific carbonyl reductase have also been employed. bohrium.com These engineered microorganisms can achieve excellent yields and enantiomeric excess (>99%) for the S-enantiomer of the alcohol. bohrium.com The reaction is typically carried out in a two-phase system (e.g., water-cyclohexane) to overcome substrate inhibition and product toxicity. bohrium.com This method provides an efficient and environmentally friendly route to the desired chiral alcohol. bohrium.com
Oxidative Kinetic Resolution Techniques
Oxidative kinetic resolution is a powerful technique for obtaining enantiomerically pure this compound from a racemic mixture. This method relies on the selective oxidation of one enantiomer of the alcohol to the corresponding ketone, leaving the other enantiomer unreacted and thus enriched.
A study utilizing the microorganism Nocardia corallina B-276 demonstrated the effectiveness of this approach. bioline.org.br When racemic this compound was subjected to this biocatalyst, the (S)-enantiomer was preferentially oxidized to 4-chlorobenzophenone. bioline.org.br This process allowed for the recovery of the (R)-enantiomer with high enantiomeric purity. bioline.org.br After 36 hours, a ketone to alcohol ratio of 56/44 was observed, with the remaining alcohol having an enantiomeric ratio of 93/7 in favor of the (R)-enantiomer. bioline.org.br
Table 2: Oxidative Kinetic Resolution of (±)-[4-(2-Chlorophenyl)phenyl]methanol using Nocardia corallina B-276 bioline.org.br
| Method | Substrate:Dry Cells Ratio (m/m) | Reaction Time (hrs) | Ketone/Alcohol Ratio | Enantiomeric Ratio (R/S) of Unoxidized Alcohol |
| Suspension of cells in phosphate (B84403) buffer | 1:3 | 36 | 56/44 | 56/44 |
| Suspension of cells in phosphate buffer | 1:18 | 36 | - | 93/7 |
| Cells in culture media (bioreactor) | ~1:5 | 48 | 17/83 | 85/15 |
Catalytic Aspects in the Synthesis of this compound and its Analogs
Metal-Catalyzed Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The construction of the biphenyl framework is a critical step in the synthesis of this compound. Metal-catalyzed cross-coupling reactions are the most powerful and versatile methods for forming the carbon-carbon bond between the two phenyl rings.
The Suzuki-Miyaura cross-coupling reaction is a widely used method. This reaction typically involves the coupling of an arylboronic acid or ester with an aryl halide, catalyzed by a palladium complex. For the synthesis of a precursor to this compound, this could involve the reaction of 2-chlorophenylboronic acid with a 4-halobenzaldehyde derivative (e.g., 4-bromobenzaldehyde) in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base.
The Stille cross-coupling, which pairs an organotin reagent with an organic halide, and the Negishi cross-coupling, utilizing an organozinc reagent, are also viable alternatives for the formation of the biaryl linkage.
Organocatalysis in Biphenylmethanol Synthesis
While metal-catalyzed reactions are dominant, organocatalysis has emerged as a valuable complementary strategy, particularly for the synthesis of chiral biphenyl-containing molecules. Organocatalysts are small organic molecules that can promote chemical reactions.
In the context of biphenylmethanol synthesis, organocatalysis can be applied in asymmetric aldol (B89426) or Michael reactions to construct precursors with the desired stereochemistry. For instance, a chiral diarylprolinol silyl (B83357) ether catalyst could be used to catalyze the asymmetric addition of an aldehyde to a nitro-olefin, which could then be further transformed into a chiral biphenylmethanol derivative. While direct applications to this compound are less common, the principles of organocatalysis are being increasingly explored for the synthesis of structurally related compounds. One example is the use of DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst in the synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, demonstrating its utility in reactions involving chlorophenyl-containing scaffolds. nih.gov
Optimization and Challenges in this compound Synthesis
The synthesis of this compound, while achievable through various routes, presents several optimization challenges. mpg.demdpi.com Key areas of focus for optimization include improving reaction yields, enhancing enantioselectivity, and developing more sustainable and cost-effective processes. mpg.demdpi.com
One of the primary challenges lies in achieving high enantiomeric purity in asymmetric syntheses. While methods like CBS reduction and biocatalysis can provide high ee values, the catalysts can be expensive, and reaction conditions often require careful control. bioline.org.brbohrium.com Optimization efforts in this area focus on developing more active and robust catalysts that can operate at lower loadings and under milder conditions.
In metal-catalyzed cross-coupling reactions for the formation of the biphenyl core, challenges include catalyst deactivation, the need for air- and moisture-sensitive reagents, and the removal of metal residues from the final product, which is particularly critical for pharmaceutical applications. Research is ongoing to develop more stable and recyclable catalyst systems.
Biocatalytic methods, while offering high selectivity and mild reaction conditions, face challenges related to substrate and product inhibition, and the productivity of the whole-cell systems. bohrium.com Optimization strategies include metabolic engineering of the microorganisms to improve their tolerance and catalytic efficiency, as well as process engineering solutions like in-situ product removal. bohrium.com
Chemical Reactivity and Transformation of 4 2 Chlorophenyl Phenyl Methanol
Alcohol Functional Group Transformations
The benzylic alcohol moiety in [4-(2-Chlorophenyl)phenyl]methanol is a versatile functional group that can undergo several important transformations, including oxidation, etherification, esterification, and nucleophilic substitution.
Oxidation Reactions to Aldehydes and Carboxylic Acids
The secondary alcohol group of this compound can be oxidized to the corresponding aldehyde, 4-(2-chlorophenyl)benzaldehyde (B1300076), or further to the carboxylic acid, 4-(2-chlorophenyl)benzoic acid. The choice of oxidizing agent and reaction conditions determines the final product.
Mild oxidizing agents are typically employed for the selective oxidation to the aldehyde. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) in dichloromethane (B109758) (DCM). Swern oxidation, using dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, is another effective method that proceeds under mild, low-temperature conditions.
For the conversion to the carboxylic acid, stronger oxidizing agents are required. Potassium permanganate (B83412) (KMnO4) in a basic or neutral solution is a powerful oxidant for this purpose. google.com Chromic acid (H2CrO4), often generated in situ from chromium trioxide (CrO3) or sodium dichromate (Na2Cr2O7) in the presence of sulfuric acid (the Jones oxidation), can also effect this transformation. nih.gov Additionally, catalyst systems such as N-hydroxyphthalimide (NHPI) in the presence of a co-catalyst and oxygen can be used for the aerobic oxidation of the corresponding aldehyde to the carboxylic acid.
| Starting Material | Reagent(s) | Product | Notes |
| This compound | Pyridinium chlorochromate (PCC) | 4-(2-Chlorophenyl)benzaldehyde | Selective oxidation to the aldehyde. |
| This compound | Potassium permanganate (KMnO4) | 4-(2-Chlorophenyl)benzoic acid | Strong oxidation to the carboxylic acid. google.com |
| This compound | Chromic acid (H2CrO4) | 4-(2-Chlorophenyl)benzoic acid | Jones oxidation conditions. nih.gov |
Etherification and Esterification Reactions
The hydroxyl group of this compound can readily undergo etherification to form ethers. The Williamson ether synthesis is a common method, involving the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide to form the ether. For example, reaction with methyl iodide after deprotonation would yield 1-(2-chlorophenyl)-4-(methoxymethyl)benzene. Acid-catalyzed etherification, particularly for the formation of methyl ethers, can also be achieved using reagents like 1,2-dimethoxyethane (B42094) in the presence of an acid catalyst. rsc.org
Esterification is another key reaction of the alcohol functionality. The Fischer-Speier esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. rsc.org This is an equilibrium process, and the removal of water can drive the reaction to completion. Alternatively, for a more rapid and often irreversible reaction, the alcohol can be treated with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. libretexts.org
| Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions |
| This compound | Alkyl halide (e.g., CH3I) | Ether | Strong base (e.g., NaH) |
| This compound | Carboxylic acid (e.g., CH3COOH) | Ester | Strong acid (e.g., H2SO4) |
| This compound | Acyl chloride (e.g., CH3COCl) | Ester | Base (e.g., Pyridine) |
Nucleophilic Substitution Reactions of the Hydroxyl Group
The hydroxyl group is a poor leaving group; therefore, direct nucleophilic substitution is not feasible. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. One common strategy is to protonate the alcohol with a strong acid, forming an oxonium ion. The resulting water molecule is an excellent leaving group and can be displaced by a nucleophile. For instance, treatment with concentrated hydrobromic acid (HBr) would lead to the formation of 1-(bromomethyl)-4-(2-chlorophenyl)benzene.
Another approach is the conversion of the alcohol to a sulfonate ester, such as a tosylate, mesylate, or triflate, by reacting it with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. These sulfonate esters are excellent leaving groups and can be readily displaced by a wide range of nucleophiles in SN2 reactions.
Reactions Involving the Halogen Substituent (Chlorine)
The chlorine atom on the phenyl ring is relatively unreactive towards classical nucleophilic aromatic substitution but can participate in various palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
The chlorine atom of this compound can serve as a handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a versatile reaction that pairs an organoboron compound (typically a boronic acid or ester) with an organic halide. nih.govmdpi.com The chlorine atom of this compound can be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base. This reaction would result in the formation of a terphenyl or stilbene (B7821643) derivative, respectively. The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the reaction, especially with less reactive aryl chlorides. nih.govwikipedia.org
The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org The chlorine atom of this compound can be reacted with a variety of alkenes to introduce a new vinyl group. For example, reaction with an acrylate (B77674) ester would yield a cinnamate (B1238496) derivative. As with the Suzuki coupling, the reaction conditions, particularly the catalyst system, need to be carefully optimized for aryl chlorides.
| Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) | Terphenyl derivative |
| Heck Reaction | Alkene (e.g., Ethyl acrylate) | Pd catalyst (e.g., Pd(OAc)2), Base (e.g., Et3N) | Cinnamate derivative |
Reactivity of the Biphenyl (B1667301) Core
The biphenyl core of this compound presents distinct reaction sites on its two aromatic rings. The electronic and steric properties of the substituents on each ring govern their susceptibility to chemical modification.
The unsubstituted phenyl ring in this compound can undergo electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents. The ring is activated by two groups: the hydroxymethyl moiety (-CH2OH) and the 2-chlorophenyl group. Both alkyl groups and phenyl groups are generally classified as ortho-, para-directing activators. youtube.comyoutube.com
In this specific structure, the para position of the unsubstituted ring is already occupied by the 2-chlorophenyl group. Therefore, incoming electrophiles are directed primarily to the ortho positions (C2' and C6'). The reaction is a competition between the directing power of the substituents and steric hindrance. The bulky 2-chlorophenyl group may sterically hinder the adjacent ortho positions, potentially influencing the reaction rate and the distribution of products. Electron-donating groups activate the ring by increasing its nucleophilicity, making it more reactive towards electrophiles. youtube.comlibretexts.org The stabilization of the intermediate arenium ion (sigma complex) determines the selectivity, with ortho and para attacks leading to more stabilized intermediates due to resonance participation from the activating groups. youtube.comlibretexts.org
The aromatic rings of the biphenyl core can be reduced through catalytic hydrogenation, although this typically requires more forcing conditions (higher pressures and temperatures) than the reduction of simpler alkenes. The process can lead to partial or full saturation of the rings, yielding products like [4-(2-chlorophenyl)cyclohexyl]methanol, [4-phenylcyclohexyl]methanol, or the fully dearomatized (4-cyclohexylcyclohexyl)methanol.
A key consideration in the hydrogenation of this molecule is the potential for hydrodechlorination—the hydrogenolysis of the carbon-chlorine bond. Catalysts such as palladium on carbon (Pd/C) are highly effective for this transformation, which would replace the chlorine atom with hydrogen to yield (4-phenylphenyl)methanol. This competing reaction must be managed through careful selection of the catalyst, solvent, and reaction conditions to achieve selective hydrogenation of the aromatic rings while preserving the chloro-substituent if desired.
Derivatization and Scaffold Construction using this compound
The functional groups of this compound serve as handles for extensive derivatization, allowing the molecule to be used as a scaffold for constructing more complex chemical entities, including pharmacologically active compounds and novel materials.
The benzylic alcohol of this compound can be readily converted into a primary amine, a crucial functional group for further derivatization. A common method is catalytic reductive amination. This process involves the reaction of the alcohol with ammonia (B1221849) in the presence of a catalyst, often palladium on carbon, under a hydrogen atmosphere. This transformation provides a direct route to [4-(2-Chlorophenyl)phenyl]methanamine.
These amine derivatives are valuable synthetic intermediates. For instance, chiral versions of (chlorophenyl)phenyl methylamine (B109427) are used in condensation reactions with other complex molecules to synthesize active pharmaceutical ingredients. google.com The amine can react with a wide range of electrophiles, such as acyl chlorides, sulfonyl chlorides, and alkyl halides, to generate a diverse library of amides, sulfonamides, and secondary or tertiary amines.
| Reaction Type | Nitrogen Source | Catalyst/Reagents | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Catalytic Amination | Ammonia | Palladium on Carbon (Pd/C), H₂ | Elevated temperature and pressure | Primary Amine | |
| Reductive Amination (from corresponding ketone) | Ammonia/NH₄OAc | NaBH₃CN or H₂/Catalyst | Methanolic solution | Primary Amine | |
| Condensation | (R)-4-(chlorophenyl) phenyl methyl amine | Base (e.g., K₂CO₃, TEA) | Solvents like Toluene, DMF; 120-130°C | Substituted Piperazinyl Ethoxy Acetamide | google.com |
While direct cyclization from this compound is uncommon, its derivatives are versatile precursors for the synthesis of various heterocyclic systems. The strategic placement of functional groups on the scaffold enables intramolecular reactions to form new rings.
Strategies for heterocycle synthesis include:
Intramolecular Cycloadditions: After appropriate functionalization, the scaffold can undergo intramolecular cycloaddition reactions. For example, conversion of the alcohol to an azide (B81097), followed by the introduction of an alkyne, could set the stage for a [3+2] cycloaddition to form a triazole ring.
Radical Cyclizations: Modern photocatalysis enables the use of bifunctional reagents that can react with derivatives of the scaffold to build heterocyclic rings. For instance, N-centered radicals can be generated and cyclized onto an alkene introduced elsewhere on the molecule to form five-, six-, or seven-membered N-heterocycles. nih.gov
Cationic Cascades: The benzylic alcohol can participate in acid-catalyzed cascades, such as the Prins reaction. nih.gov Reaction with an aldehyde generates an oxocarbenium ion that can be trapped intramolecularly by another nucleophilic part of the molecule (such as the unsubstituted phenyl ring) to create fused polycyclic systems. nih.gov
Halogen-Induced Cyclization: Derivatives containing unsaturated moieties (alkenes or alkynes) can be induced to cyclize by electrophilic halogen sources (e.g., I₂, Br₂). mdpi.com The reaction proceeds through a halonium ion intermediate, which is then attacked by an internal nucleophile (like an amide or carboxylate) to forge a new heterocyclic ring. mdpi.com
The carbon-chlorine bond on the 2-chlorophenyl ring provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the construction of extended, multi-aryl systems. The Suzuki-Miyaura coupling is a particularly powerful method for this purpose, involving the reaction of the aryl chloride with an organoboron reagent (a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com
This transformation effectively replaces the chlorine atom with a new aryl or heteroaryl group, creating a terphenyl or higher-order multi-aryl scaffold. researchgate.net While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advances in catalyst design, particularly the use of specialized phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, have made these couplings highly efficient. nih.gov This strategy allows for the modular synthesis of complex architectures with tailored electronic and photophysical properties.
| Aryl Chloride Substrate | Boronic Acid | Catalyst | Base | Solvent | Reference |
|---|---|---|---|---|---|
| Generic Ar-Cl | Ar'-B(OH)₂ | Pd(OAc)₂, Pd(PPh₃)₄, or Pd-NHC complex | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF, H₂O | libretexts.orgresearchgate.net |
| 2,3,5-trichloropyridine | Arylboronic acids | Pd(OAc)₂ (ligand-free) | Not specified | Aqueous phase | researchgate.net |
| Bromobenzene | Phenylboronic acid | PEPPSI-type Pd-NHC complex | KOH | H₂O / 2-propanol | nih.gov |
Mechanistic Investigations of Key Reactions of this compound
The chemical behavior of this compound is primarily dictated by the reactivity of its two main functional components: the hydroxyl (-OH) group of the methanol (B129727) moiety and the biphenyl ring system. The interplay between these groups, influenced by the presence of the chlorine atom, governs the types of reactions the molecule undergoes and the mechanisms by which these transformations occur. While specific mechanistic studies on this compound are not extensively documented in publicly available literature, we can infer the mechanistic pathways of its key reactions based on well-established principles of organic chemistry and studies on analogous benzylic alcohols and biphenyl derivatives.
The primary reactions of the hydroxyl group involve oxidation, esterification, and etherification. The biphenyl core, being an aromatic system, is susceptible to electrophilic substitution reactions. The directing effects of the substituents—the chlorophenyl group and the methanol group—will influence the position of substitution on the phenyl rings.
The oxidation of the primary alcohol group in this compound can yield either the corresponding aldehyde, 4-(2-chlorophenyl)benzaldehyde, or the carboxylic acid, 4-(2-chlorophenyl)benzoic acid, depending on the oxidizing agent and reaction conditions.
The mechanism for the oxidation of a primary alcohol to an aldehyde typically involves the removal of two hydrogen atoms, one from the hydroxyl group and one from the carbon atom to which it is attached. With stronger oxidizing agents, the initially formed aldehyde is further oxidized to a carboxylic acid.
A common and mild oxidizing agent used for the conversion of primary alcohols to aldehydes is Pyridinium Chlorochromate (PCC). The mechanism of PCC oxidation is believed to proceed through the formation of a chromate (B82759) ester.
Mechanism of Oxidation using Pyridinium Chlorochromate (PCC):
Formation of the Chromate Ester: The alcohol oxygen of this compound attacks the chromium atom of PCC, displacing a chloride ion to form a protonated chromate ester.
Proton Transfer: A base, such as pyridine present in the reaction mixture, removes a proton from the oxygen of the former alcohol.
E2 Elimination: A concerted E2 elimination reaction occurs where a base removes the benzylic proton, and the C-O bond simultaneously forms a double bond (the aldehyde carbonyl), while the chromium-oxygen bond breaks, with the electrons moving to the chromium atom, reducing it from Cr(VI) to Cr(IV).
For the oxidation to the carboxylic acid, stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are employed. The mechanism with these reagents involves the initial formation of the aldehyde, which is then hydrated in the aqueous medium to form a gem-diol intermediate. This gem-diol is subsequently oxidized to the carboxylic acid.
A study on the biocatalytic oxidative kinetic resolution of (±)-4-(chlorophenyl)phenylmethanol using Nocardia corallina B-276 demonstrated the selective oxidation of the (S)-enantiomer to 4-chlorobenzophenone. bioline.org.brresearchgate.netresearchgate.net This enzymatic oxidation highlights the susceptibility of the alcohol group to transformation and proceeds via a different, biocatalyst-mediated mechanism, likely involving an alcohol dehydrogenase enzyme. In such a biocatalytic process, a cofactor like NAD⁺ acts as the oxidizing agent.
Table 1: Mechanistic Overview of Oxidation Reactions
| Reaction Type | Reagent | Intermediate | Product | Mechanistic Pathway |
|---|---|---|---|---|
| Oxidation to Aldehyde | PCC | Chromate Ester | 4-(2-Chlorophenyl)benzaldehyde | E2 Elimination |
| Oxidation to Carboxylic Acid | KMnO₄ | Aldehyde hydrate (B1144303) (gem-diol) | 4-(2-Chlorophenyl)benzoic acid | Further oxidation of the intermediate |
The esterification of this compound with a carboxylic acid in the presence of an acid catalyst is a classic example of a Fischer esterification. This reversible reaction is typically driven to completion by using an excess of one of the reactants or by removing the water formed during the reaction.
Generalized Mechanism of Fischer Esterification:
Protonation of the Carboxylic Acid: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. youtube.comyoutube.com
Nucleophilic Attack: The alcohol oxygen of this compound acts as a nucleophile and attacks the activated carbonyl carbon. youtube.comyoutube.com This step forms a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion (the former alcohol's oxygen) to one of the hydroxyl groups of the tetrahedral intermediate. This turns one of the hydroxyl groups into a good leaving group (water).
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes down to reform the carbonyl double bond, simultaneously expelling a molecule of water.
Deprotonation: The protonated ester is deprotonated by a base (such as water or the conjugate base of the acid catalyst) to yield the final ester product and regenerate the acid catalyst. youtube.comyoutube.com
Table 2: Key Steps in the Fischer Esterification of this compound
| Step | Description | Key Feature |
|---|---|---|
| 1 | Activation of Carboxylic Acid | Protonation of the carbonyl oxygen |
| 2 | Nucleophilic Addition | Attack by the hydroxyl group of this compound |
| 3 | Proton Transfer | Formation of a good leaving group (H₂O) |
| 4 | Elimination | Reformation of the C=O bond and loss of water |
The synthesis of an ether from this compound can be achieved via a Williamson ether synthesis. This two-step process involves the deprotonation of the alcohol to form an alkoxide, followed by the reaction of the alkoxide with an alkyl halide.
Mechanism of Williamson Ether Synthesis:
Formation of the Alkoxide: this compound is treated with a strong base, such as sodium hydride (NaH) or sodium amide (NaNH₂), to deprotonate the hydroxyl group. This results in the formation of the corresponding sodium [4-(2-chlorophenyl)phenyl]methoxide. This alkoxide is a potent nucleophile.
SN2 Reaction: The newly formed alkoxide then undergoes a nucleophilic substitution reaction (SN2) with a suitable alkyl halide (e.g., methyl iodide or ethyl bromide). The alkoxide ion attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming the ether linkage.
For this reaction to be efficient, primary alkyl halides are preferred to minimize competing elimination reactions (E2).
The biphenyl core of this compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The positions of substitution are directed by the existing substituents. The -(CH₂OH) group is generally considered an ortho-, para-director and an activating group. The -Cl atom is also an ortho-, para-director but is a deactivating group. The second phenyl ring attached at the para position will also influence the regioselectivity. The interplay of these directing effects can lead to a mixture of products. The mechanism for these reactions follows the general pathway for electrophilic aromatic substitution.
General Mechanism of Electrophilic Aromatic Substitution:
Formation of the Electrophile: A strong electrophile is generated (e.g., NO₂⁺ from HNO₃/H₂SO₄ for nitration).
Nucleophilic Attack by the Aromatic Ring: The π-electron system of one of the phenyl rings attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom that bears the electrophile, restoring the aromaticity of the ring and yielding the substituted product.
The exact position of substitution would require experimental determination, as the combined electronic and steric effects of the substituents can be complex.
Advanced Applications in Organic Synthesis
[4-(2-Chlorophenyl)phenyl]methanol as a Building Block for Complex Organic Architectures
The utility of this compound as a building block stems from its distinct reactive sites, which can be addressed selectively to construct elaborate molecular structures. The primary alcohol (hydroxymethyl group) can undergo a variety of transformations; it can be oxidized to the corresponding aldehyde or carboxylic acid, esterified, or converted into a good leaving group (e.g., a tosylate or halide) for subsequent nucleophilic substitution reactions.
The aryl chloride, positioned on the adjacent phenyl ring, is sterically hindered, which influences its reactivity. It is primarily amenable to reactions that tolerate or take advantage of this steric bulk, most notably transition-metal-catalyzed cross-coupling reactions. This dual functionality allows for a programmed, stepwise elaboration of the molecule. For instance, the alcohol can be used as a handle to build one part of a target molecule, followed by a Suzuki, Buchwald-Hartwig, or Sonogashira coupling at the chloro-position to introduce additional complexity. This orthogonal reactivity is highly prized in the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs), where precise control over the assembly of molecular fragments is paramount. While direct examples are not prevalent in the literature, the analogous para-substituted isomer, (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol, is recognized as a key building block in the development of antihypertensive agents, suggesting a similar potential for the ortho-isomer in medicinal chemistry.
Synthetic Utility in Precursor Development for Advanced Organic Molecules
The role of this compound as a precursor is intrinsically linked to the synthetic routes used for its own preparation. Common strategies for accessing this scaffold involve the powerful Suzuki-Miyaura cross-coupling reaction. libretexts.org This reaction is a cornerstone of modern organic chemistry for the formation of C-C bonds between aryl groups. Other established methods include Grignard reactions and Friedel-Crafts acylations followed by reduction. walisongo.ac.idprepchem.com
The table below outlines plausible synthetic pathways to this compound and its immediate precursors, underscoring its position as a key intermediate.
| Precursor 1 | Precursor 2 | Reaction Type | Immediate Product | Final Step to Target |
|---|---|---|---|---|
| (2-Chlorophenyl)boronic acid | 4-Bromobenzaldehyde | Suzuki Coupling | 4'‑Chloro‑[1,1'‑biphenyl]‑2‑carbaldehyde bldpharm.comachemblock.com | Reduction (e.g., with NaBH4) |
| (4-(Hydroxymethyl)phenyl)boronic acid | 1-Bromo-2-chlorobenzene | Suzuki Coupling | This compound | Direct Synthesis |
| 2-Chlorophenylmagnesium bromide | 4-Formylphenylboronic acid ester | Grignard/Suzuki Combination | 4'‑Chloro‑[1,1'‑biphenyl]‑2‑carbaldehyde bldpharm.comachemblock.com | Reduction (e.g., with NaBH4) |
| 2-Chlorobiphenyl (B15942) | Paraformaldehyde/HCl | Chloromethylation/Hydrolysis | This compound | Direct Functionalization google.com |
Once synthesized, this compound serves as a precursor to a wide array of more complex molecules. The biphenylmethanol core is found in various biologically active compounds. For example, the structurally related molecule Losartan, an angiotensin II receptor antagonist, contains a (biphenyl-4-yl)methyl group linked to a complex imidazole (B134444) heterocycle. bldpharm.comsigmaaldrich.com The presence of the chloro-substituent in the target compound offers an additional vector for diversification, enabling the synthesis of novel analogues of known drugs or the development of entirely new chemical entities.
Design and Synthesis of Derivatives for Structure-Reactivity Relationship Studies
Structure-Activity Relationship (SAR) and Structure-Reactivity Relationship studies are fundamental to medicinal chemistry and materials science. nih.govnih.gov They involve the systematic modification of a lead compound to understand how specific structural features influence its biological activity or chemical properties. This compound is an excellent platform for such studies due to its multiple modification points.
Derivatives can be designed by:
Modifying the Hydroxymethyl Group: Oxidation to the aldehyde or carboxylic acid, or conversion to ethers and esters, allows for probing hydrogen bonding and steric interactions.
Altering the Biphenyl (B1667301) System: The aromatic rings can be further substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule.
The following table compares the structural characteristics of the ortho- and para-chloro isomers, highlighting the impact of substituent placement.
| Property | This compound (ortho-isomer) | (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol (para-isomer) |
|---|---|---|
| IUPAC Name | (2'-Chloro-[1,1'-biphenyl]-4-yl)methanol | (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol |
| Steric Hindrance | High, due to ortho-chlorine causing inter-ring repulsion. | Low, chlorine is distal to the other ring. |
| Predicted Dihedral Angle | Significantly twisted conformation. | Relatively planar conformation. |
| Synthetic Accessibility | Accessible via hindered Suzuki or Grignard reactions. nih.gov | More readily accessible via standard coupling methods. |
| Implication for SAR | Creates a distinct 3D shape, potentially leading to unique binding interactions with biological targets. | Serves as a useful control to probe the importance of the 3D structure defined by the ortho-substituent. |
By synthesizing and testing a library of such derivatives, chemists can build a detailed map of how structural changes affect function, guiding the rational design of new molecules with enhanced potency, selectivity, or desired physical properties.
Contributions to Methodology Development in Organic Chemistry
The development of new synthetic methodologies is a driving force in chemical innovation, and functionalized substrates like this compound are critical for testing the scope and limitations of new reactions. Its combination of a sterically hindered aryl chloride, a primary alcohol, and an activated biphenyl system makes it an ideal test case for various transformations.
For example, the synthesis of polychlorinated biphenyls and their hydroxylated metabolites is an area of significant environmental and toxicological interest. Advanced synthetic strategies, such as the combined Directed ortho Metalation (DoM) and Suzuki-Miyaura cross-coupling, have been developed for the regiospecific construction of complex chloro-dihydroxybiphenyls. nih.gov this compound and its derivatives are excellent candidates for validating and expanding such methods.
Furthermore, the molecule can serve as a substrate in the development of:
Catalytic Systems: Testing new ligands or metal catalysts for challenging cross-coupling reactions involving hindered or electron-deficient aryl chlorides.
C-H Functionalization: The biphenyl core presents multiple C-H bonds that could be targeted for direct functionalization, a highly sought-after transformation that minimizes the need for pre-functionalized starting materials.
Selective Oxidation/Reduction: Developing catalysts that can selectively oxidize the hydroxymethyl group without affecting the sensitive aryl chloride or other parts of the molecule is a common challenge that this substrate can help address.
By serving as a benchmark substrate, this compound contributes to the broader toolkit of synthetic organic chemistry, enabling the creation of more efficient and selective reactions for constructing complex molecular architectures.
Spectroscopic and Structural Characterization Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
For complex molecules like [4-(2-Chlorophenyl)phenyl]methanol, where the aromatic regions of the ¹H spectrum can be crowded and exhibit complex coupling patterns, multi-dimensional NMR experiments are invaluable. Techniques such as COSY, HSQC, and HMBC are employed to resolve overlapping signals and establish connectivity between atoms.
Correlation Spectroscopy (COSY): This 2D NMR technique identifies proton-proton (¹H-¹H) coupling networks, helping to map out adjacent protons within the phenyl rings.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon atoms to their attached protons. This is crucial for assigning specific proton signals to their corresponding carbon atoms in the molecule's backbone.
While detailed multi-dimensional NMR analyses specifically for this compound are not extensively reported in the surveyed literature, the application of these techniques is standard for the structural confirmation of related heterocyclic and aromatic compounds. For instance, the analysis of complex substituted pyrrol-3-ones and other chlorophenyl-containing molecules heavily relies on COSY, HSQC, and HMBC to assign the intricate proton and carbon signals unambiguously. mdpi.com
Solid-State NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of molecules directly in the solid state. It can provide information on molecular conformation and packing that is complementary to X-ray diffraction data, especially for amorphous or poorly crystalline materials. However, based on the surveyed scientific literature, specific studies employing solid-state NMR for the characterization of this compound have not been reported.
X-ray Crystallography of this compound and its Derivatives
X-ray crystallography provides definitive proof of molecular structure by mapping electron density in a single crystal. This technique yields precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unparalleled view of the molecule's conformation and its arrangement within the crystal lattice.
The analysis of a suitable single crystal of a compound like this compound via X-ray diffraction reveals its precise three-dimensional geometry. A key feature of biphenyl (B1667301) systems is the dihedral angle between the two aromatic rings, which is influenced by steric hindrance from substituents and by crystal packing forces. In many chlorophenyl-containing structures, the molecule adopts a non-planar conformation. nih.govscielo.org.za
While a complete, publicly available crystal structure for this compound (C₁₃H₁₁ClO) was not identified in the searched literature, the table below presents representative crystallographic data for a related chlorophenyl derivative, illustrating the type of information obtained from such an analysis. scielo.org.za
Table 1: Example Crystallographic Data for a Related Chlorophenyl Compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₈H₂₉ClN₂O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.392(2) |
| b (Å) | 7.9180(16) |
| c (Å) | 30.474(6) |
| β (°) | 97.78(3) |
| Volume (ų) | 2484.4(9) |
This data is for (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one and serves as an illustrative example of crystallographic parameters. scielo.org.za
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal crystal lattice. Different polymorphs of the same compound can exhibit distinct physical properties. The study of polymorphism is critical as the arrangement of molecules in the solid state is dictated by a delicate balance of intermolecular forces. Investigations into the polymorphism of this compound have not been specifically reported in the reviewed literature.
Intermolecular Interactions and Crystal Engineering Investigations (e.g., Hirshfeld Surface Analysis)
Crystal engineering focuses on understanding and controlling the assembly of molecules into crystalline solids. A key tool in this field is Hirshfeld surface analysis, which provides a visual and quantitative method for exploring intermolecular interactions within a crystal. nih.goviucr.orgnih.gov
The Hirshfeld surface of a molecule is generated by partitioning the crystal's electron density into regions belonging to each molecule. By mapping properties like dₙₒᵣₘ (normalized contact distance) onto this surface, one can visualize the types and relative importance of intermolecular contacts. nih.gov
Red spots on the dₙₒᵣₘ map indicate close intermolecular contacts, such as hydrogen bonds.
White areas represent contacts close to the van der Waals separation.
Blue areas show regions with no significant intermolecular contacts.
Table 2: Example Contributions of Interatomic Contacts to the Hirshfeld Surface for a Related Chlorophenyl Compound
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 48.7% |
| C···H / H···C | 22.2% |
| Cl···H / H···Cl | 8.8% |
| O···H / H···O | 8.2% |
This data is for 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole and illustrates the quantitative breakdown of intermolecular contacts from Hirshfeld analysis. nih.goviucr.org The significant percentage of H···H and C···H contacts suggests that van der Waals interactions are the primary forces governing the crystal packing in such molecules. nih.gov
Computational Chemical Studies of 4 2 Chlorophenyl Phenyl Methanol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is favored for its balance of accuracy and computational efficiency, making it a workhorse in modern chemistry. nih.gov For [4-(2-Chlorophenyl)phenyl]methanol, DFT calculations would be employed to determine its optimized molecular geometry—the most stable three-dimensional arrangement of its atoms.
Key parameters derived from DFT calculations include:
Total Energy: The total energy of the optimized structure, indicating its stability.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net
A hypothetical data table for DFT-calculated properties might look like this, although specific values for this compound are not available in the literature.
| Parameter | Description | Hypothetical Value (Gas Phase) |
| Total Energy | Ground state energy of the molecule | Data not available |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Data not available |
| Dipole Moment | Measure of the molecule's overall polarity | Data not available |
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is generated from DFT calculations and is invaluable for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale where red typically indicates regions of high electron density (negative potential), which are prone to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack.
For this compound, an MEP analysis would highlight:
The electronegative oxygen atom of the methanol (B129727) group and the chlorine atom as regions of negative potential (likely red or yellow).
The hydrogen atom of the hydroxyl group as a region of positive potential (likely blue).
The aromatic rings would show varied potential, influenced by the electron-withdrawing chlorine and electron-donating/withdrawing nature of the hydroxymethyl group.
These maps are critical for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which are key to molecular recognition and binding. jcsp.org.pk
Molecular Modeling and Conformational Analysis
The three-dimensional shape of a molecule is critical to its function. This compound is not a rigid structure. The single bond connecting the two phenyl rings allows for rotation, leading to different spatial arrangements called conformations.
A conformational analysis would involve systematically rotating the dihedral angle between the two phenyl rings and calculating the energy of each resulting conformation. This process identifies the lowest-energy conformers (the most stable and thus most populated shapes) and the energy barriers to rotation between them. The presence of the ortho-chloro substituent would create significant steric hindrance, heavily influencing the preferred dihedral angle between the rings, unlike in an unsubstituted biphenyl (B1667301). researchgate.net DFT methods are commonly used to perform these calculations and generate a potential energy surface that maps energy as a function of the dihedral angle. rsc.org
Reaction Pathway Analysis through Computational Methods
Computational methods can be used to model the entire course of a chemical reaction, providing a detailed, step-by-step mechanism. acs.orgsigmaaldrich.com For the synthesis or degradation of this compound, this analysis would involve:
Identifying Intermediates and Transition States: Locating all stable intermediates and the high-energy transition states that connect them along a reaction coordinate.
Calculating Activation Energies: Determining the energy barrier (activation energy) for each step of the reaction. The step with the highest barrier is the rate-determining step. acs.org
For instance, a study could model the synthesis of the molecule, such as a Suzuki coupling reaction, to understand the catalytic cycle and factors influencing yield and selectivity.
Prediction of Spectroscopic Parameters
Computational chemistry can predict various types of spectra, which is a powerful way to validate experimental findings or to identify a compound. For this compound, the following could be calculated:
Infrared (IR) Spectra: DFT calculations can predict the vibrational frequencies of the molecule. researchgate.net These correspond to the peaks in an experimental IR spectrum. Key predicted vibrations would include the O-H stretch of the alcohol, C-H stretches of the aromatic rings, C-O stretch, and the C-Cl stretch.
Nuclear Magnetic Resonance (NMR) Spectra: It is possible to compute the chemical shifts for ¹H and ¹³C atoms. These theoretical shifts are then compared to experimental spectra to aid in signal assignment and confirm the molecular structure. The predicted shifts would be sensitive to the molecule's conformation, particularly the dihedral angle between the rings.
Future Research Directions and Perspectives
Innovations in Green Synthetic Strategies for [4-(2-Chlorophenyl)phenyl]methanol Production
The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthetic methods. For this compound, future research will likely focus on moving away from traditional syntheses that may involve harsh reagents or costly catalysts. google.com
A significant area of innovation lies in biocatalysis. The use of whole-cell systems or isolated enzymes, such as alcohol dehydrogenases, offers a promising green alternative for producing chiral diarylmethanols. researchgate.net For instance, microorganisms like Nocardia corallina have been successfully used for the oxidative kinetic resolution of similar racemic alcohols, providing a pathway to enantiopure compounds under mild conditions. researchgate.net This approach avoids the need for stoichiometric heavy metal oxidants and can be performed in aqueous media, significantly reducing the environmental footprint. researchgate.net Future work could involve screening new microbial strains or engineering enzymes for higher selectivity and efficiency in the synthesis of the specific enantiomers of this compound.
Further research into green chemistry approaches could explore:
Catalytic Reductions: Investigating the use of catalytic transfer hydrogenation with recyclable catalysts and green hydrogen donors to replace metal hydrides like sodium borohydride (B1222165). google.com
Solvent Selection: Replacing conventional organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. google.com
Flow Chemistry: Developing continuous flow processes that can offer better control over reaction parameters, improve safety, and increase yield, often with reduced solvent usage compared to batch processing.
| Green Synthesis Strategy | Description | Potential Advantages | Research Focus |
| Biocatalytic Resolution | Use of microorganisms or isolated enzymes (e.g., alcohol dehydrogenases) to resolve racemic mixtures. researchgate.net | High enantioselectivity, mild reaction conditions, reduced waste. | Screening for novel enzymes, enzyme immobilization, process optimization. |
| Catalytic Transfer Hydrogenation | Reduction of the corresponding ketone using a catalyst and a hydrogen donor molecule. | Avoidance of hazardous metal hydrides, potential for catalyst recycling. | Development of efficient, low-cost metal catalysts (e.g., iron, copper). |
| Aqueous Phase Synthesis | Performing reactions in water as the solvent. | Reduced environmental impact, improved safety, lower cost. | Design of water-soluble catalysts and substrates. |
| Continuous Flow Synthesis | Synthesizing the compound in a continuous reactor system. | Enhanced safety, improved process control, higher throughput, reduced footprint. | Reactor design, optimization of reaction conditions in flow. |
Exploration of Novel Reactivity Patterns and Derivatization
The this compound scaffold, with its hydroxyl group and biphenyl (B1667301) core, is ripe for the exploration of novel reactivity and the creation of diverse derivatives. The hydroxyl moiety serves as a key functional handle for a wide range of transformations.
Future research will likely focus on creating libraries of new compounds through:
Etherification and Esterification: Synthesis of novel ethers and esters can modify the compound's polarity, solubility, and biological activity.
Substitution Reactions: Replacing the hydroxyl group with other functionalities like amines, azides, or thiols opens up pathways to new classes of compounds. The introduction of an azide (B81097), for example, allows for subsequent "click chemistry" reactions to attach a wide variety of molecular tags or functional units. nih.gov
Heterocycle Formation: Using the methanol (B129727) and the biphenyl structure as a starting point for synthesizing complex heterocyclic systems is a promising avenue. For instance, intramolecular cyclization reactions, potentially catalyzed by transition metals, could lead to novel fused-ring systems. mdpi.com Research into the synthesis of pyrano[2,3-c]pyrazoles and pyrrol-3-ones from related chlorophenyl precursors highlights the potential for building complex molecular architectures. mdpi.comdundee.ac.uknih.gov
| Derivative Class | Synthetic Approach | Potential Properties/Applications |
| Ethers/Esters | Williamson ether synthesis, Fischer esterification, or acylation. | Modified lipophilicity, potential as pro-drugs. |
| Azide Derivatives | Nucleophilic substitution using an azide source. | Precursors for triazole formation via click chemistry, photoaffinity labels. nih.gov |
| Carbamates | Reaction with isocyanates or carbamoyl (B1232498) chlorides. | Can be hydrolytically labile, offering potential for controlled-release applications. |
| Fused Heterocycles | Intramolecular cyclization strategies. | Novel scaffolds for medicinal chemistry with unique 3D structures. mdpi.com |
Advancements in Catalytic Applications for Selective Transformations
While much research focuses on the synthesis of this compound, its potential use as a catalyst or ligand remains an underexplored frontier. The chiral nature of the molecule, once resolved into its (R) and (S) enantiomers, is particularly significant. chemscene.com
Future research could investigate its role in asymmetric catalysis:
Chiral Ligand: The enantiomerically pure alcohol could be coordinated to a metal center, creating a chiral catalyst for reactions like asymmetric hydrogenation, oxidation, or carbon-carbon bond formation. The biphenyl backbone provides a rigid and sterically defined environment that can influence the stereochemical outcome of a reaction.
Chiral Auxiliary: The compound could be temporarily attached to a substrate molecule to direct a stereoselective reaction, after which it can be cleaved and recovered.
Organocatalyst: The alcohol functionality itself, or a derivative, could act as a hydrogen-bond donor in organocatalytic transformations, activating substrates towards nucleophilic attack.
The development of such catalytic systems would represent a significant value-added application for this chemical entity, transforming it from a synthetic intermediate into an enabler of selective chemical transformations.
Development of High-Throughput Screening for Chemical Transformations Involving this compound
High-throughput screening (HTS) is a powerful methodology for accelerating discovery. nih.gov Applying HTS to this compound could rapidly identify new reactions, catalysts, and applications.
Future HTS campaigns could be designed to:
Discover New Reactions: By reacting this compound with a diverse library of reagents under a wide array of conditions (different catalysts, solvents, temperatures), novel and unexpected transformations could be discovered.
Optimize Reaction Conditions: HTS can be used to rapidly screen hundreds or thousands of reaction conditions to find the optimal parameters for a specific transformation, such as a derivatization or a catalytic application, maximizing yield and selectivity.
Screen for Biological Activity: A library of derivatives synthesized from this compound could be screened against various biological targets (e.g., enzymes, receptors) to identify potential new drug leads. nih.gov HTS with 3D cell models, for example, is becoming an increasingly accurate method for predicting in-vivo responses. nih.gov
A hypothetical HTS workflow for discovering new catalysts for the etherification of this compound is outlined below.
| HTS Workflow Step | Description | Example |
| Assay Development | Design a rapid and sensitive method to detect product formation. | A fluorescence-based assay where the product reacts with a dye to produce a signal. |
| Library Selection | Choose a diverse set of potential catalysts. | A library of transition metal complexes with various ligands. |
| Screening | Dispense reagents, substrate, and catalysts into microtiter plates and run the reactions. | Robotic liquid handlers dispense nanoliter volumes into 1536-well plates. |
| Data Analysis | Automated readers measure the signal from each well to identify "hits". | Software identifies wells with high fluorescence intensity, indicating successful catalysis. |
| Hit Validation | Re-test the most promising catalysts to confirm their activity and rule out false positives. | The top 10 catalysts are re-synthesized and tested on a larger scale. |
By systematically exploring these future research directions, the scientific community can fully harness the synthetic versatility and potential applications of this compound, paving the way for new materials, medicines, and more sustainable chemical processes.
Q & A
What are the recommended synthetic routes for [4-(2-Chlorophenyl)phenyl]methanol, and how do reaction conditions influence yield?
Basic Research Question
The synthesis of this compound can be achieved via halogenation followed by alcohol formation. A common approach involves reducing a ketone intermediate (e.g., [4-(2-Chlorophenyl)phenyl]ketone) using sodium borohydride (NaBH₄) or catalytic hydrogenation . Reaction conditions such as solvent polarity (e.g., methanol or tetrahydrofuran), temperature (0–25°C), and catalyst choice (e.g., palladium on carbon) significantly impact yield. For example, NaBH₄ in methanol at 0°C may yield >80% product, while incomplete reduction or side reactions (e.g., over-reduction) can occur at higher temperatures .
Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
Basic Research Question
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the aromatic substitution pattern and hydroxymethyl group (δ ~4.8 ppm for -CH₂OH) .
- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding) in single crystals .
- FT-IR : Identify O-H stretching (~3200–3600 cm⁻¹) and C-Cl vibrations (~550–750 cm⁻¹) .
Advanced methods like mass spectrometry (HRMS) and computational DFT calculations can validate molecular geometry .
What safety protocols are essential when handling this compound in laboratory settings?
Basic Research Question
Critical protocols include:
- PPE : Gloves (nitrile), lab coats, and safety goggles to avoid skin/eye contact, as halogenated aromatics may cause irritation .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Waste Disposal : Segregate halogenated waste for specialized treatment to prevent environmental contamination .
How can computational methods predict the reactivity and regioselectivity of this compound in substitution reactions?
Advanced Research Question
Density Functional Theory (DFT) calculations can model electron density distributions to predict reactive sites. For example:
- The chlorophenyl group directs electrophilic substitution to the para position due to electron-withdrawing effects.
- Fukui indices and molecular electrostatic potential maps highlight nucleophilic regions (e.g., hydroxyl oxygen) prone to oxidation or esterification .
Validation via experimental kinetics (e.g., monitoring reaction intermediates via HPLC) is recommended .
What structure-activity relationships (SAR) are observed in derivatives of this compound for antimicrobial applications?
Advanced Research Question
Modifications to the hydroxymethyl or chlorophenyl groups influence bioactivity:
- Hydroxymethyl → Ester/Amino Derivatives : Increased lipophilicity enhances membrane penetration, improving antibacterial potency (e.g., against S. aureus) .
- Chlorine Substitution : 2-Chloro positioning on the phenyl ring optimizes steric and electronic interactions with bacterial enzymes .
SAR studies should pair synthesis with in vitro MIC assays and molecular docking simulations .
What are the environmental implications of this compound, and how can its biodegradability be assessed?
Advanced Research Question
Key considerations:
- Ecotoxicology : Test acute toxicity using Daphnia magna or algal models (OECD 202/201 guidelines).
- Degradation Pathways : Advanced oxidation processes (e.g., UV/H₂O₂) or microbial consortia can break down the compound; monitor via LC-MS for intermediates .
- Bioaccumulation : LogP calculations (~2.5–3.0) suggest moderate persistence; experimental BCF (bioconcentration factor) studies in fish models are advised .
How can biocatalytic methods optimize the enantioselective synthesis of this compound?
Advanced Research Question
Enzymatic reduction using alcohol dehydrogenases (ADHs) or ketoreductases offers chiral control:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
